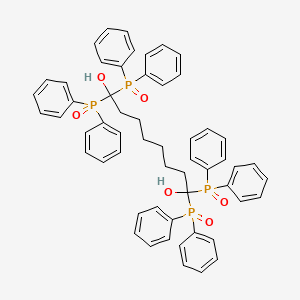
1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol: is a complex organic compound characterized by the presence of four diphenylphosphoryl groups attached to an octane-1,8-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol typically involves the reaction of octane-1,8-diol with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphoryl groups can be reduced to phosphines under specific conditions.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of octane-1,8-dione or octane-1,8-dial.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted octane-1,8-diol derivatives.
Applications De Recherche Scientifique
Chemistry: 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of phosphoryl groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Its phosphoryl groups can be modified to enhance the pharmacokinetic properties of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of high-performance polymers and as an additive in lubricants and coatings to improve their thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism by which 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol exerts its effects is primarily through its phosphoryl groups. These groups can interact with various molecular targets, including enzymes and receptors, by forming hydrogen bonds or coordinating with metal ions. The compound’s octane-1,8-diol backbone provides structural rigidity, allowing for precise spatial orientation of the phosphoryl groups, which is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
- 1,1,6,6-Tetrakis(diphenylphosphoryl)hexane-1,6-diol
- 1,1,9,9-Tetrakis(diphenylphosphoryl)nonane-1,9-diol
Comparison: 1,1,8,8-Tetrakis(diphenylphosphoryl)octane-1,8-diol is unique due to its specific chain length and the positioning of the phosphoryl groups. Compared to 1,1,6,6-Tetrakis(diphenylphosphoryl)hexane-1,6-diol, the octane derivative has a longer carbon chain, which can influence its physical properties and reactivity. The nonane derivative, on the other hand, has an even longer chain, which may affect its solubility and interaction with other molecules.
Propriétés
Numéro CAS |
89243-89-0 |
|---|---|
Formule moléculaire |
C56H54O6P4 |
Poids moléculaire |
946.9 g/mol |
Nom IUPAC |
1,1,8,8-tetrakis(diphenylphosphoryl)octane-1,8-diol |
InChI |
InChI=1S/C56H54O6P4/c57-55(63(59,47-29-11-3-12-30-47)48-31-13-4-14-32-48,64(60,49-33-15-5-16-34-49)50-35-17-6-18-36-50)45-27-1-2-28-46-56(58,65(61,51-37-19-7-20-38-51)52-39-21-8-22-40-52)66(62,53-41-23-9-24-42-53)54-43-25-10-26-44-54/h3-26,29-44,57-58H,1-2,27-28,45-46H2 |
Clé InChI |
KBBKJNDMTYICHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CCCCCCC(O)(P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)(O)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


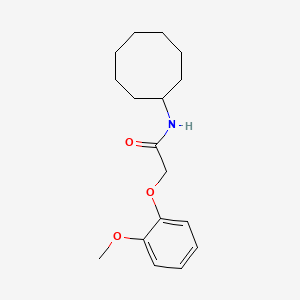
![4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14135871.png)
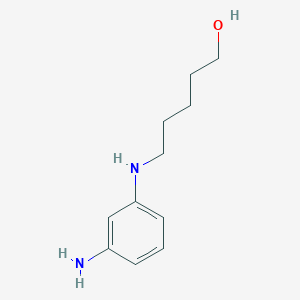
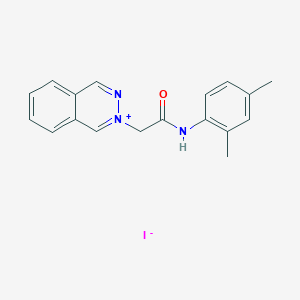
![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)
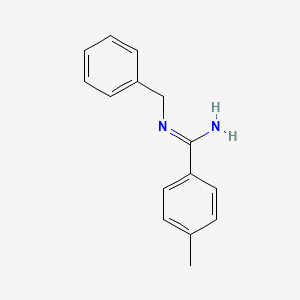
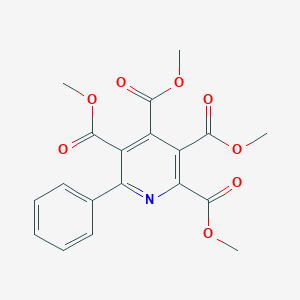
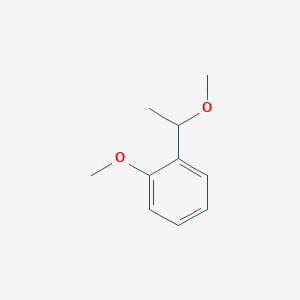
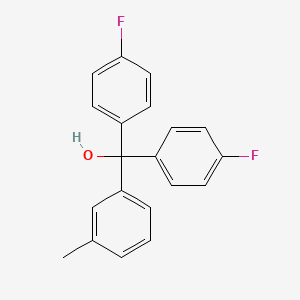
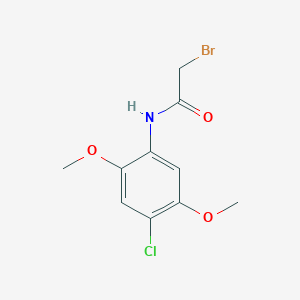
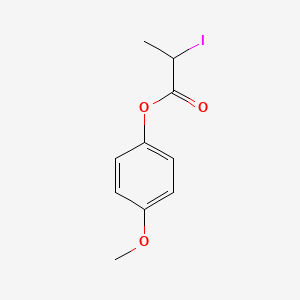
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)


